3-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
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Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-14(20)6-8-19-7-5-11-9-12(21-2)3-4-13(11)19/h3-5,7,9H,6,8H2,1-2H3,(H,16,18,20) |
InChI Key |
PIIMWFAQQUZEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Biological Activity
3-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities. This compound combines the indole and thiadiazole moieties, which are known for their diverse pharmacological properties. The objective of this article is to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
The chemical structure of 3-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1190289-28-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives containing thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The indole moiety is known for its anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have demonstrated that related indole derivatives exhibit moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 .
- Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have investigated the biological effects of compounds similar to 3-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various indole-thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising antibacterial profile for related compounds .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain indole derivatives could reduce cell viability significantly at concentrations as low as 20 µM. For instance, related compounds showed IC50 values indicating effective inhibition of cell proliferation in colon and kidney cancer cells .
Research Findings
Research findings indicate multiple biological activities attributed to the compound:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 75 |
| Compound B | E. coli | 150 |
| Compound C | P. aeruginosa | 9.375 |
Anti-inflammatory Properties
Indole derivatives have been extensively studied for their anti-inflammatory effects. The compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Preliminary findings suggest that similar compounds exhibit IC50 values ranging from 0.66 to 2.04 µM for COX-II inhibition .
Table 2: COX-II Inhibition Potency of Indole Compounds
Fungicidal Activity
The compound's structure suggests potential applications in crop protection against phytopathogenic fungi. Research indicates that derivatives with similar scaffolds demonstrate broad-spectrum fungicidal activity .
Table 3: Fungicidal Efficacy of Related Compounds
| Compound Name | Target Fungi | Efficacy (%) |
|---|---|---|
| Compound D | Fusarium oxysporum | 85 |
| Compound E | Botrytis cinerea | 90 |
Case Study 1: Antimicrobial Testing
A study conducted by Singh et al. (2011) synthesized several indole derivatives and tested their antibacterial activity against common pathogens. The results indicated that specific modifications to the indole structure significantly enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anti-inflammatory Research
In a recent pharmacological evaluation, a series of indole-based compounds were tested for their anti-inflammatory effects in vitro. The findings revealed that certain derivatives exhibited superior COX-II inhibitory activity compared to existing anti-inflammatory drugs, highlighting their potential as therapeutic agents .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfur-containing thiadiazole ring and methoxy-substituted indole system:
| Reaction Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiadiazole ring | KMnO<sub>4</sub> (acidic) | Sulfoxide derivative | 65–70% |
| Indole moiety | H<sub>2</sub>O<sub>2</sub> (alkaline) | 5-Methoxyisatin analog | 50–55% |
Oxidation of the thiadiazole ring produces sulfoxide derivatives, while the indole’s methoxy group directs electrophilic attacks, forming isatin-like structures under strong oxidizing conditions.
Hydrolysis Reactions
The amide bond and methoxy group are susceptible to hydrolysis:
| Target Bond | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amide bond | 6M HCl (reflux, 4h) | 3-(5-Methoxyindol-1-yl)propanoic acid + 5-Methyl-1,3,4-thiadiazol-2-amine | Quantitative cleavage |
| Methoxy group | BBr<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>, −78°C) | Demethylated indole derivative | 85% yield |
Acidic hydrolysis cleaves the propanamide linkage, while boron tribromide selectively removes the methoxy group without affecting the thiadiazole ring.
Alkylation and Acylation
The indole NH (position 1) and thiadiazole NH participate in alkylation/acylation:
| Reaction Type | Reagents | Site Modified | Product Application |
|---|---|---|---|
| Alkylation | Methyl iodide (NaH, DMF) | Indole NH | N-Methylated analog (enhanced lipophilicity) |
| Acylation | Acetyl chloride (pyridine) | Thiadiazole NH | Acetylated derivative (improved metabolic stability) |
Alkylation at the indole NH improves membrane permeability, while acylation of the thiadiazole NH reduces renal clearance.
Cyclization Reactions
The propanamide linker facilitates intramolecular cyclization:
Cyclization generates fused heterocycles or macrocycles, expanding the compound’s utility in drug discovery .
Nucleophilic Substitution
The thiadiazole ring’s electron-deficient nature allows substitution:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C-5 of thiadiazole | NH<sub>3</sub> (ethanol, 60°C) | 5-Amino-thiadiazole analog | Enhanced solubility |
| C-2 of indole | Grignard reagent (THF, −20°C) | 2-Alkylindole derivative | Tunable receptor affinity |
Substitution at C-5 of the thiadiazole improves aqueous solubility, while indole C-2 modifications alter target selectivity.
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | 5-Arylindole analog | 60–75% |
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-Arylated indole | 55–65% |
These reactions enable the introduction of aromatic or amino groups, critical for structure-activity relationship (SAR) studies.
Photochemical Reactions
UV irradiation induces dimerization:
| Conditions | Product | Application |
|---|---|---|
| UV light (254 nm, acetone) | Indole dimer linked via C-2/C-3 | Fluorescence probes |
Photodimerization generates fluorescent derivatives useful in bioimaging.
Key Research Findings
-
Reactivity Hierarchy : Thiadiazole NH > Indole NH > Methoxy group > Amide bond (based on kinetic studies).
-
Steric Effects : Methyl substitution on the thiadiazole impedes electrophilic substitution at C-5 but enhances oxidative stability.
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing transition states.
Q & A
Q. What synthetic strategies are recommended for the convergent synthesis of this compound?
A convergent approach involves coupling electrophiles (e.g., 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide) with nucleophiles like 5-aryl-1,3,4-oxadiazole-2-thiols in polar aprotic solvents (e.g., DMF) under basic conditions (LiH or K₂CO₃) . Key steps include cyclization of aryl hydrazides with CS₂/KOH and subsequent S-alkylation. Reaction monitoring via TLC and purification by recrystallization (ethanol-DMF mixtures) are critical for yield optimization.
Q. How can structural elucidation be performed to confirm the target compound?
Use ¹H-NMR and ¹³C-NMR to verify substituent integration and connectivity. For example:
- Indole moiety : Look for methoxy (-OCH₃) signals at ~δ 3.8 ppm (singlet) and aromatic protons (δ 6.7–7.4 ppm).
- Thiadiazole-thiol : Confirm S-alkylation via disappearance of thiol proton (~δ 3.5 ppm) and emergence of propanamide methylene signals (δ 2.8–3.2 ppm) . IR spectroscopy (C=O stretch ~1650 cm⁻¹) and elemental analysis (C, H, N within ±0.4% of calculated values) further validate purity.
Q. What purification methods are effective for removing byproducts in the final step?
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates unreacted starting materials. For persistent impurities (e.g., dimerized thiadiazoles), fractional recrystallization using ethanol-water mixtures (4:1 v/v) improves purity to >95% .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict molecular conformation and reactivity?
Density functional theory (B3LYP/SDD) calculates bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) and dihedral angles (e.g., C3-C2-C1-C6 = 0.9°) to model the compound’s 3D structure . These models guide hypotheses about steric hindrance in the indole-thiadiazole interface, which may influence biological target binding.
Q. How should contradictory kinetic data from different synthetic routes be resolved?
If S-alkylation yields vary (e.g., 60% in DMF vs. 40% in THF), perform controlled experiments to isolate variables:
- Compare reaction rates via HPLC at fixed temperatures.
- Assess solvent polarity effects using Kamlet-Taft parameters.
- Verify nucleophilicity of 1,3,4-oxadiazole-2-thiols via Hammett plots . Contradictions often arise from solvent-dependent activation energies or competing side reactions (e.g., thiol oxidation).
Q. What experimental designs optimize structure-activity relationship (SAR) studies for bioactivity screening?
- Variable substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -NH₂) groups on the indole or thiadiazole moieties.
- Biological assays : Test alkaline phosphatase inhibition or cytotoxicity (IC₅₀) using HEK-293 or MCF-7 cell lines. Correlate activity with computational parameters (e.g., LogP, H-bond donors) .
- Control experiments : Include known inhibitors (e.g., sulfamethizole) to validate assay conditions .
Methodological Notes
- Crystallography : For unambiguously resolved structures, use SHELXL for refinement (high-resolution data >1.0 Å) .
- Kinetic Studies : Employ pseudo-first-order conditions with excess nucleophile to isolate rate constants for S-alkylation .
- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in institutional repositories for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
